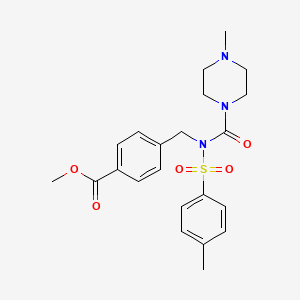
3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains an oxazolidinone ring and an aminobutyl group. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons, one oxygen, and one nitrogen . The 4-aminobutyl group is a four-carbon chain with an amine group at one end .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazolidinone ring and the 4-aminobutyl group would be key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The oxazolidinone ring and the 4-aminobutyl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wirkmechanismus
Target of Action
The compound “3-(4-Aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid” is structurally similar to the naturally occurring polyamine, spermidine . Spermidine is known to interact with various targets including the Beta-1 adrenergic receptor, Beta-2 adrenergic receptor, Thioredoxin reductase 1, cytoplasmic, Gentamicin 3’-acetyltransferase, and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
The compound’s interaction with its targets is likely to be similar to that of spermidine. Spermidine is known to stabilize some membranes and nucleic acid structures . It is also involved in the post-translational formation of hypusine in the eukaryotic initiation factor 5A (eIF5A) . This modification is one of the most specific post-translational modifications and is crucial for the activity of eIF5A .
Biochemical Pathways
The compound is likely to affect the same biochemical pathways as spermidine. Spermidine is involved in various metabolic pathways, including the biosynthesis of spermine and the metabolism of methionine . It also plays a role in the post-translational formation of hypusine in eIF5A, which is crucial for the activity of eIF5A .
Pharmacokinetics
Spermidine is known to be absorbed and distributed throughout the body, where it interacts with various targets . The compound is likely to be metabolized and excreted in a similar manner.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be similar to those of spermidine. Spermidine is known to stabilize some membranes and nucleic acid structures, and it plays a crucial role in cell growth, differentiation, and survival . It is also involved in the post-translational formation of hypusine in eIF5A, which is crucial for the activity of eIF5A .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ABOA-TFA in lab experiments is its specificity for ion channels and receptors, allowing for precise modulation of their activity. ABOA-TFA is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using ABOA-TFA is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several potential future directions for research involving ABOA-TFA. One area of interest is the development of ABOA-TFA derivatives with increased specificity and potency for specific ion channels and receptors. Another area of interest is the potential therapeutic applications of ABOA-TFA, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to fully elucidate the mechanisms of action of ABOA-TFA and its downstream effects on cellular signaling pathways.
Synthesemethoden
ABOA-TFA can be synthesized through a multistep process involving the reaction of various chemical compounds. One such method involves the reaction of 4-aminobutanol with ethyl chloroformate to form 4-(ethoxycarbonyl)butylamine. The resulting compound is then reacted with cyanogen bromide to form 3-(4-aminobutyl)-1,3-oxazolidin-2-one. Finally, the addition of trifluoroacetic acid to the oxazolidinone results in ABOA-TFA.
Wissenschaftliche Forschungsanwendungen
ABOA-TFA has been extensively used in scientific research, particularly in the study of ion channels and receptors. It has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels, calcium-activated potassium channels, and transient receptor potential channels. ABOA-TFA has also been used as a tool to study the activity of the N-methyl-D-aspartate (NMDA) receptor, a critical receptor in the central nervous system.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2HF3O2/c8-3-1-2-4-9-5-6-11-7(9)10;3-2(4,5)1(6)7/h1-6,8H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQKTHYJTUQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)
![Carbamic acid, N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-, 1,1-dimethylethyl ester](/img/structure/B2470573.png)
![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)

![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)
![1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)
![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)
![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)
